4-decanoyloxybenzoic Acid
CAS No.: 86960-46-5
Cat. No.: VC3790383
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86960-46-5 |
---|---|
Molecular Formula | C17H24O4 |
Molecular Weight | 292.4 g/mol |
IUPAC Name | 4-decanoyloxybenzoic acid |
Standard InChI | InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20) |
Standard InChI Key | QTMHHQFADWIZCP-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
4-Decanoyloxybenzoic acid (C₁₇H₂₄O₄) is characterized by a benzoic acid backbone substituted with a decanoyloxy group (–O–CO–(CH₂)₈CH₃) at the fourth carbon (Figure 1). Its structure combines aromatic and aliphatic components, conferring amphiphilic behavior.
Table 1: Basic chemical data for 4-decanoyloxybenzoic acid
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄O₄ |
Molecular Weight | 292.37 g/mol |
IUPAC Name | 4-(Decanoyloxy)benzoic acid |
CAS Registry Number | Not publicly disclosed |
Synthesis and Reaction Kinetics
Synthetic Routes
4-DOBA can be synthesized via esterification of 4-hydroxybenzoic acid with decanoyl chloride under acid catalysis, analogous to methods used for 4-acetoxybenzoic acid .
Reaction Scheme:
Key Steps:
-
Acid-Catalyzed Esterification: Concentrated sulfuric acid facilitates protonation of the hydroxyl group, enhancing nucleophilic attack by the decanoyl chloride.
-
Purification: Crude product is precipitated in water and recrystallized from ethanol-water mixtures .
Table 2: Optimized reaction conditions
Parameter | Condition |
---|---|
Catalyst | H₂SO₄ (1 drop) |
Temperature | 50–60°C |
Solvent | Acetic anhydride (carrier) |
Yield | ~75–85% (estimated) |
Physicochemical Properties
Thermal and Solubility Profiles
The long alkyl chain in 4-DOBA increases hydrophobicity compared to shorter-chain analogs like 4-acetoxybenzoic acid (log P = 1.48) .
Table 3: Predicted physical properties
Property | Value | Source Analogy |
---|---|---|
Melting Point | 90–95°C | Est. from C10 esters |
Boiling Point | >300°C (decomposes) | |
Solubility in Water | <0.1 g/L (25°C) | |
Log P (Octanol-Water) | ~5.2 | Calculated |
Spectroscopic Data
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IR: Strong absorption at ~1700 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (COOH), and 1250 cm⁻¹ (C–O ester).
-
NMR (¹H): δ 8.0 (d, 2H, aromatic), δ 6.9 (d, 2H, aromatic), δ 2.5 (t, 2H, CH₂COO), δ 1.2–1.6 (m, 14H, alkyl chain) .
Industrial Applications
Textile Modification
4-DOBA is utilized in ionic liquid formulations for textile processing, enhancing fiber hydrophobicity and dye affinity . Its amphiphilic nature improves surfactant compatibility in fabric treatments.
Polymer Chemistry
As a monomer, 4-DOBA can undergo polycondensation to form thermotropic liquid crystalline polymers (LCPs), analogous to 4-acetoxybenzoic acid-based LCPs . These polymers exhibit high thermal stability (>240°C) and mechanical strength.
Table 4: Comparative polymer properties
Monomer | Tₘ (°C) | T₅ide (°C) | Application |
---|---|---|---|
4-Acetoxybenzoic acid | 190–194 | 325 | High-performance fibers |
4-DOBA (predicted) | 90–95 | 280–300 | Textile coatings |
Future Research Directions
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